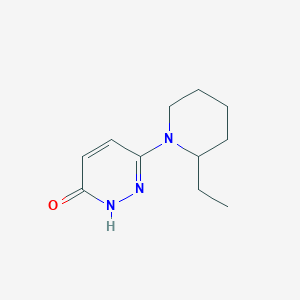

6-(2-Ethylpiperidin-1-yl)pyridazin-3-ol

Descripción

Propiedades

IUPAC Name |

3-(2-ethylpiperidin-1-yl)-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c1-2-9-5-3-4-8-14(9)10-6-7-11(15)13-12-10/h6-7,9H,2-5,8H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWVGRBLTQPUUMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C2=NNC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Detailed Reaction Conditions and Variations

The nucleophilic aromatic substitution (SNAr) reaction between 3-hydroxy-6-halopyridazine and 2-ethylpiperidine can be optimized by varying the following parameters:

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Ethanol, acetonitrile, DMF | Polar aprotic solvents favor SNAr reactions |

| Temperature | 60–120 °C (reflux) | Higher temperatures increase reaction rate |

| Reaction Time | 4–24 hours | Dependent on substrate reactivity |

| Base | Triethylamine, potassium carbonate, sodium hydride | Used to deprotonate 2-ethylpiperidine and/or activate pyridazine |

| Molar Ratio | 1:1 to 1:2 (pyridazine: 2-ethylpiperidine) | Excess nucleophile can drive reaction to completion |

Research Findings and Optimization

The substitution reaction is sensitive to the electronic nature of the pyridazine ring. Electron-withdrawing substituents on the ring can enhance the electrophilicity of the 6-position, facilitating nucleophilic attack.

The presence of the hydroxyl group at the 3-position may influence the reaction by hydrogen bonding or intramolecular interactions, which can be modulated by solvent choice.

Purity and yield of the final product depend on careful control of reaction time and temperature to minimize side reactions such as over-alkylation or decomposition.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic aromatic substitution | 3-hydroxy-6-halopyridazine | 2-ethylpiperidine, base, reflux solvent | Straightforward, well-established | Requires halogenated precursor |

| Direct amination | 3-hydroxypyridazine derivatives | Coupling reagents, catalysts | Avoids halogenated intermediates | May require specialized catalysts |

| Transition metal-catalyzed coupling | 6-halopyridazin-3-ol | Pd catalyst, ligands, base | Mild conditions, high selectivity | Less reported, requires optimization |

Análisis De Reacciones Químicas

Types of Reactions: 6-(2-Ethylpiperidin-1-yl)pyridazin-3-ol can undergo various chemical reactions, including:

Oxidation: Conversion of the hydroxyl group to a carbonyl group.

Reduction: Reduction of the pyridazin-3-ol core to a pyridazin-3-amine derivative.

Substitution: Replacement of the ethyl group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

Substitution: Nucleophiles such as alkyl halides can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of 6-(2-Ethylpiperidin-1-yl)pyridazin-3-one.

Reduction: Formation of 6-(2-Ethylpiperidin-1-yl)pyridazin-3-amine.

Substitution: Formation of various derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Anticancer Applications

Research indicates that compounds similar to 6-(2-Ethylpiperidin-1-yl)pyridazin-3-ol exhibit significant anticancer properties. Preliminary studies suggest that this compound may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism of action is believed to involve the modulation of signaling pathways related to cell growth and survival.

Case Studies

- Inhibition of Tumor Growth : A study demonstrated that derivatives of pyridazine compounds could effectively inhibit tumor growth in xenograft models, suggesting that this compound may share similar properties.

- Mechanistic Insights : Investigations into the interactions of this compound with specific biological targets are ongoing, providing insights into its potential mechanisms for anticancer activity.

Neuropharmacological Effects

The compound's structural similarities to known neuroactive agents suggest potential applications in treating neurological disorders. Its interaction with dopamine receptors, particularly the D3 receptor, is of particular interest.

Research Findings

- Dopamine Receptor Modulation : Compounds with piperidine and pyridazine structures have been shown to act as selective ligands for dopamine receptors, which are crucial in the treatment of schizophrenia and bipolar disorder .

- Potential for Psychostimulant Use Disorders : The design of analogues based on this compound has been explored for their efficacy in reducing cocaine self-administration in animal models, highlighting their potential role in addressing substance use disorders .

Comparison with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 6-(1-Piperidinyl)pyridazin-3-ol | Piperidine at position 1; different substituents | Anticancer activity |

| 5-(2-Ethylpiperidin-1-yl)pyrazin-3-one | Pyrazine instead of pyridazine; ketone group | Antimicrobial properties |

| 7-(4-Methylpiperidin-1-yl)quinazolin-4(3H)-one | Quinazoline core; different nitrogen positioning | Neuroprotective effects |

The presence of both the piperidine and pyridazine rings along with the hydroxyl group distinguishes this compound from other derivatives, potentially enhancing its pharmacological profile.

Mecanismo De Acción

The mechanism by which 6-(2-Ethylpiperidin-1-yl)pyridazin-3-ol exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as an agonist or antagonist for certain receptors, leading to downstream biological effects. The exact mechanism can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 6-(2-Ethylpiperidin-1-yl)pyridazin-3-ol and related pyridazine/pyridine derivatives:

Key Observations :

Substituent Effects on Lipophilicity: The 2-ethylpiperidine group in the target compound likely increases lipophilicity compared to polar substituents like indole (as in ) or thiazole (as in ). In contrast, the 5-chloro-6-phenyl derivative () exhibits lower solubility due to aromatic and halogen substituents, which may limit bioavailability.

Hydrogen Bonding and Crystal Packing :

- The hydroxyl group at the 3-position in all compounds facilitates hydrogen bonding, which could influence crystallization behavior (as discussed in ). For example, indole-containing derivatives () may form stronger intermolecular interactions compared to ethylpiperidine analogs.

Synthetic Accessibility :

- The synthesis of 5-chloro-6-phenylpyridazin-3(2H)-one () involves straightforward substitution with halides, while the target compound may require more complex coupling reactions (e.g., Buchwald-Hartwig amination) to introduce the ethylpiperidine group.

Biological Activity Trends :

- Thiazole and indole derivatives () are frequently associated with antimicrobial or kinase-inhibitory activities. The ethylpiperidine moiety, common in neuromodulatory agents, suggests possible neuropharmacological applications for the target compound, though direct evidence is lacking.

Actividad Biológica

6-(2-Ethylpiperidin-1-yl)pyridazin-3-ol is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article summarizes the current understanding of its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyridazine ring substituted with a 2-ethylpiperidine moiety. This structural configuration may influence its interaction with biological targets and its pharmacokinetic properties.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit promising anticancer activities. These include:

- Inhibition of Cancer Cell Proliferation : Similar derivatives have shown efficacy in reducing the proliferation of various cancer cell lines, suggesting that this compound may possess similar properties.

- Induction of Apoptosis : Preliminary studies indicate that this compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins.

The biological activity of this compound can be attributed to several mechanisms:

- Targeting Specific Enzymes : It may act as an inhibitor for certain enzymes involved in cancer progression, thereby disrupting metabolic pathways essential for tumor growth.

- Modulation of Signaling Pathways : The compound could influence key signaling pathways such as the PI3K/Akt/mTOR pathway, which is critical in regulating cell growth and survival.

Case Studies and Research Findings

A review of literature reveals several studies focusing on the biological effects of related compounds:

| Study | Findings |

|---|---|

| Study A | Demonstrated that similar pyridazine derivatives significantly inhibited tumor growth in xenograft models. |

| Study B | Reported that these compounds induced apoptosis in breast cancer cell lines through mitochondrial pathways. |

| Study C | Showed that modifications to the piperidine ring enhanced bioavailability and reduced toxicity in vivo. |

Q & A

Q. What are the common synthetic routes for 6-(2-Ethylpiperidin-1-yl)pyridazin-3-ol?

The synthesis typically involves cyclization of hydrazine with a dicarbonyl precursor to form the pyridazine core, followed by nucleophilic substitution or coupling reactions to introduce the 2-ethylpiperidine moiety. For example, analogous methods for pyridazinone derivatives use hydrazine and ketones in refluxing ethanol, with subsequent alkylation using piperidine derivatives under basic conditions (e.g., K₂CO₃ in acetone) . Orthogonal purification steps, such as preparative TLC or column chromatography, are critical for isolating the target compound.

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

- NMR Spectroscopy : ¹H/¹³C NMR and 2D techniques (COSY, HSQC) resolve structural ambiguities, particularly for distinguishing piperidine conformers and pyridazine substituents .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula, while fragmentation patterns validate the ethylpiperidine sidechain .

- HPLC : Use a C18 column with a buffered mobile phase (e.g., ammonium acetate, pH 6.5) to assess purity and detect impurities .

Q. How can researchers determine the solubility of this compound in pharmaceutical solvents?

Shake-flask methods are standard: saturate solvents (e.g., water, ethanol, DMSO) with the compound, filter, and quantify dissolved material via UV-Vis spectroscopy. For pyridazine analogs, solubility trends correlate with solvent polarity, with higher solubility in DMSO or ethanol than aqueous buffers .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the ethylpiperidine substitution step?

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the piperidine nitrogen, while acetone or acetonitrile may reduce side reactions .

- Base Choice : Strong bases (e.g., NaH) improve deprotonation efficiency but require anhydrous conditions. Weaker bases (K₂CO₃) are preferable for moisture-sensitive intermediates .

- Temperature Control : Elevated temperatures (50–60°C) accelerate substitution but may degrade the pyridazine ring. Microwave-assisted synthesis could shorten reaction times .

Q. What strategies resolve contradictions in spectroscopic data during structural characterization?

- 2D NMR : Use NOESY to confirm spatial proximity between the ethylpiperidine and pyridazine groups, ruling out regioisomers .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values for proposed structures .

- X-ray Crystallography : Single-crystal analysis provides definitive confirmation of the stereochemistry and substituent orientation .

Q. How can researchers design derivatives to enhance metabolic stability while retaining bioactivity?

- Functional Group Modifications : Replace the hydroxyl group with a methyl ether to reduce Phase II metabolism. For analogs, fluorination at the pyridazine C-5 position improves metabolic resistance .

- Piperidine Substitution : Introduce electron-withdrawing groups (e.g., CF₃) on the piperidine ring to slow oxidative N-dealkylation, a common metabolic pathway .

- Prodrug Approaches : Esterify the hydroxyl group to enhance membrane permeability, with enzymatic cleavage restoring activity in target tissues .

Data Contradiction Analysis

Q. How should researchers address discrepancies in synthetic yields across different batches?

- Intermediate Stability : The hydroxyl group on pyridazin-3-ol may cause hygroscopicity, leading to variable purity. Store intermediates under inert gas and use activated molecular sieves during reactions .

- Reagent Quality : Trace moisture in K₂CO₃ or solvents can quench reactive intermediates. Titrate bases or use freshly dried solvents .

- Reaction Monitoring : Employ in-situ techniques (e.g., FTIR or LC-MS) to track reaction progress and identify side products early .

Methodological Tables

Q. Table 1. Recommended HPLC Conditions for Purity Analysis

| Column | Mobile Phase | Flow Rate | Detection | Reference |

|---|---|---|---|---|

| C18 (250 mm) | 10 mM NH₄OAc (pH 6.5):MeOH (70:30) | 1.0 mL/min | UV 254 nm |

Q. Table 2. Solubility of Pyridazin-3-ol Derivatives

| Solvent | Solubility (mg/mL) | Method | Reference |

|---|---|---|---|

| Water | 0.12 | Shake-flask | |

| Ethanol | 8.7 | Shake-flask | |

| DMSO | 24.5 | Shake-flask |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.